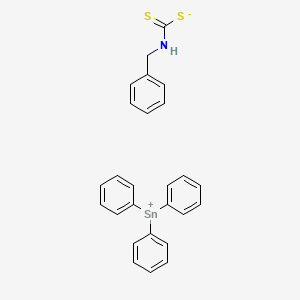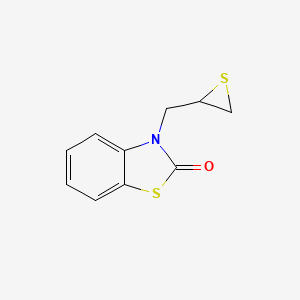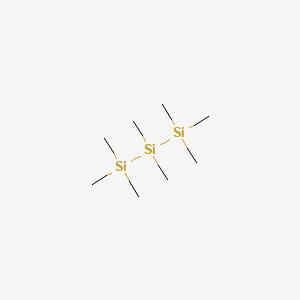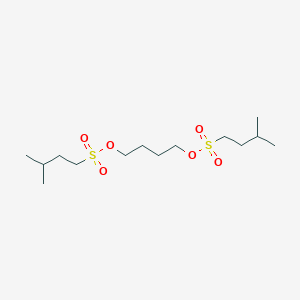![molecular formula C16H15ClN2O4 B14172956 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol CAS No. 5304-15-4](/img/structure/B14172956.png)
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol: is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl group, an imine linkage, and a nitrophenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol typically involves a multi-step process:
Formation of the imine linkage: This step involves the condensation of 5-chloro-2-methylbenzaldehyde with 6-ethoxy-4-nitroaniline under acidic or basic conditions to form the imine intermediate.
Cyclization and final product formation: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenol moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for further biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The nitrophenol moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-4-nitrophenol: Similar structure but lacks the ethoxy group.
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but lacks the nitro group.
Uniqueness: The presence of both the nitro and ethoxy groups in 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol provides unique chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
5304-15-4 |
|---|---|
分子式 |
C16H15ClN2O4 |
分子量 |
334.75 g/mol |
IUPAC名 |
2-[(5-chloro-2-methylphenyl)iminomethyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C16H15ClN2O4/c1-3-23-15-8-13(19(21)22)6-11(16(15)20)9-18-14-7-12(17)5-4-10(14)2/h4-9,20H,3H2,1-2H3 |
InChIキー |
GNGUMSSCUYJLPI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)


![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)


